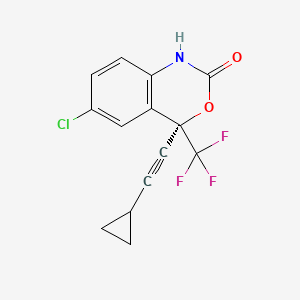

(R)-Efavirenz

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Half: A Technical Guide to the Biological Activity of (R)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The most significant documented biological characteristic of (R)-Efavirenz is its stereoselective metabolism, primarily by the cytochrome P450 enzyme CYP2B6. The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.

| Enantiomer | Primary Metabolizing Enzyme | Relative Rate of Metabolism | Key Metabolite | Biological Activity of Metabolite |

| (S)-Efavirenz | CYP2B6 | ~14-fold higher than this compound[1][2] | 8-hydroxyefavirenz | Inactive against HIV-1, but neurotoxic[1][2] |

| This compound | CYP2B6 | ~1/10th the rate of (S)-Efavirenz[1] | 8-hydroxy-(R)-Efavirenz | Data not widely available |

Signaling and Metabolic Pathways

Efavirenz Metabolism

Efavirenz undergoes oxidative metabolism primarily by CYP2B6 to its major metabolite, 8-hydroxyefavirenz. This process is highly stereoselective, with the clinically active (S)-enantiomer being the preferred substrate. The slower metabolism of the (R)-enantiomer can lead to its persistence in the body.

Efavirenz-Induced Neurotoxicity and Mitochondrial Dysfunction

A significant adverse effect of Efavirenz is neurotoxicity, which has been linked to mitochondrial dysfunction[3][4][5]. While studies have not extensively differentiated the neurotoxic effects of the individual enantiomers, the slower metabolism of this compound suggests it could contribute to or prolong these toxic effects. Efavirenz has been shown to disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)

This protocol outlines a general method for assessing the inhibition of HIV-1 RT activity.

1. Principle: This assay measures the incorporation of digoxigenin-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated digoxigenin is quantified using an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

2. Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

dNTP mix containing digoxigenin-labeled dUTP

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Lysis buffer

-

Streptavidin-coated microplates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

This compound and (S)-Efavirenz test compounds

3. Procedure:

-

Prepare serial dilutions of the test compounds ((R)- and (S)-Efavirenz).

-

In a reaction tube, mix the HIV-1 RT enzyme with the reaction buffer.

-

Add the test compound dilutions to the enzyme mixture and incubate.

-

Initiate the reaction by adding the dNTP mix and the poly(A) template/oligo(dT) primer.

-

Incubate the reaction mixture to allow for DNA synthesis.

-

Stop the reaction and transfer the mixture to a streptavidin-coated microplate. The biotinylated primer will bind to the streptavidin.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the peroxidase substrate and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

4. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of RT activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CYP2B6 Inhibition Assay

This protocol describes a method for assessing the inhibition of CYP2B6 using human liver microsomes.

1. Principle: The assay measures the inhibition of the conversion of a specific CYP2B6 substrate, such as bupropion, to its hydroxylated metabolite by the test compound in human liver microsomes. The formation of the metabolite is quantified by LC-MS/MS.

2. Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP2B6 substrate (e.g., bupropion)

-

NADPH regenerating system

-

Phosphate buffer

-

This compound and (S)-Efavirenz test compounds

-

Positive control inhibitor (e.g., ticlopidine)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

3. Procedure:

-

Prepare serial dilutions of the test compounds.

-

Pre-incubate the test compounds with HLMs in phosphate buffer.

-

Initiate the reaction by adding the CYP2B6 substrate and the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

Terminate the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

4. Data Analysis: Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol details a method for assessing changes in mitochondrial membrane potential using the fluorescent dye JC-1.

1. Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

2. Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

JC-1 dye

-

This compound and (S)-Efavirenz test compounds

-

Positive control for mitochondrial depolarization (e.g., CCCP)

-

Fluorescence microscope or plate reader

3. Procedure:

-

Seed neuronal cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for the desired time. Include untreated and positive control wells.

-

Remove the treatment medium and incubate the cells with JC-1 staining solution in the dark.

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence microscope or plate reader.

4. Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Conclusion

While the (S)-enantiomer of Efavirenz is the pharmacologically active agent against HIV-1, the (R)-enantiomer possesses distinct biological properties, most notably its significantly slower rate of metabolism by CYP2B6. This stereoselective metabolism could lead to the accumulation of this compound, potentially contributing to the known neurotoxic side effects associated with Efavirenz therapy through mechanisms such as mitochondrial dysfunction. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of the (R)-enantiomer. A comprehensive understanding of both enantiomers is crucial for optimizing antiretroviral therapy and developing safer and more effective drugs.

References

- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjmcasereports.org [mjmcasereports.org]

- 4. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

The Critical Role of Stereochemistry in the Efficacy and Safety of Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1, possesses a single chiral center, giving rise to two enantiomeric forms: (S)-Efavirenz and (R)-Efavirenz. This technical guide provides an in-depth analysis of the stereochemistry and configuration of these enantiomers, highlighting the profound impact of chirality on the drug's pharmacological activity, metabolism, and safety profile. The therapeutically active agent is the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. The stereoselective metabolism of Efavirenz, primarily mediated by the cytochrome P450 enzyme CYP2B6, leads to significant differences in the pharmacokinetic and toxicological profiles of the two enantiomers. This guide will delve into the experimental methodologies for the synthesis and chiral separation of Efavirenz enantiomers and present key quantitative data in a comparative format to underscore the importance of stereochemical considerations in the development and clinical use of this vital antiretroviral drug.

Introduction: The Significance of Chirality in Efavirenz

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] For chiral drugs like Efavirenz, the spatial arrangement of atoms can dramatically influence their interaction with the chiral environment of the human body, such as enzymes and receptors.[1] Efavirenz contains a quaternary carbon stereocenter, leading to the existence of (S) and (R) enantiomers. The United States Food and Drug Administration (FDA) and other regulatory bodies have stringent guidelines for the development of chiral drugs, often requiring the characterization and control of each enantiomer.

Absolute Configuration and Pharmacological Activity

The therapeutic efficacy of Efavirenz is almost exclusively attributed to the (S)-enantiomer. It is a potent inhibitor of the wild-type HIV-1 reverse transcriptase.[2] In contrast, the (R)-enantiomer is considered to be pharmacologically inactive.

Below is a diagram illustrating the chemical structure of the Efavirenz enantiomers, highlighting the chiral center.

Quantitative Data on Biological Activity

| Compound | Target | Parameter | Value |

| (S)-Efavirenz | Wild-type HIV-1 Reverse Transcriptase | Ki | 2.93 nM[2] |

| (S)-Efavirenz | Wild-type HIV-1 Reverse Transcriptase | IC95 | 1.5 nM[2] |

| (S)-Efavirenz | Wild-type HIV-1 | CSF IC50 | 0.51 ng/mL[3] |

Stereoselective Metabolism and Pharmacokinetics

The metabolism of Efavirenz is highly stereoselective, with the cytochrome P450 enzyme CYP2B6 playing a major role.[4] The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.[4] This enantioselectivity has been reported to be greater than 10-fold.[4]

The primary metabolic pathway is the hydroxylation of the benzoxazinone ring, leading to the formation of 8-hydroxyefavirenz. This metabolite is inactive as an antiretroviral agent but exhibits significant neurotoxicity.[4][5]

The differing metabolic rates of the enantiomers lead to distinct pharmacokinetic profiles. While specific in-vivo pharmacokinetic data for the isolated (R)-enantiomer is limited due to its status as an impurity, the stereoselective metabolism strongly suggests that the (R)-enantiomer would have a longer half-life and accumulate to a greater extent if administered as a racemic mixture.

Neurotoxicity Profile of Enantiomers and Metabolites

A significant concern with Efavirenz therapy is its association with central nervous system (CNS) side effects. Research has indicated that the major metabolite, 8-hydroxyefavirenz, is a potent neurotoxin.[5][6] In vitro studies have demonstrated that 8-hydroxyefavirenz can induce neuronal damage at concentrations significantly lower than the parent drug.[7]

Quantitative Data on Neurotoxicity

| Compound | In Vitro Concentration Associated with Neuronal Damage |

| Efavirenz | 31.6 ng/mL[7] |

| 8-hydroxyefavirenz | 3.3 ng/mL[7] |

Experimental Protocols

Asymmetric Synthesis of (S)-Efavirenz

The production of enantiomerically pure (S)-Efavirenz is crucial for its therapeutic use. Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the need for chiral resolution of a racemic mixture. A key step in the synthesis is the enantioselective addition of a cyclopropylacetylide to a protected ketoaniline intermediate.

Key Experimental Steps (Illustrative):

-

Preparation of the Protected Ketoaniline: 4-chloroaniline is converted through a series of steps to a p-methoxybenzyl-protected ketoaniline.

-

Enantioselective Acetylide Addition: The key stereocenter is established through the enantioselective addition of lithium cyclopropylacetylide to the ketoaniline. This reaction is mediated by a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide, to achieve high enantiomeric excess (ee) of the desired (S)-chiral tertiary alcohol.[8]

-

Cyclization: The resulting chiral amino alcohol is then cyclized, often using a phosgene equivalent, to form the benzoxazinone ring system of Efavirenz.

-

Deprotection (if necessary): Any protecting groups are removed to yield the final (S)-Efavirenz product.

An alternative, metal-free approach involves an organocatalyzed enantioselective trifluoromethylation of an alkynyl ketone precursor using a cinchona alkaloid-derived phase-transfer catalyst.[9]

Chiral Separation of Efavirenz Enantiomers by UPLC/HPLC

For analytical purposes and for the isolation of enantiomers from a racemic mixture, chiral chromatography is the method of choice. Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed.

Detailed UPLC Method:

| Parameter | Condition |

| Instrumentation | Waters ACQUITY UPLC with Photodiode Array Detector |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[10] |

| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10 v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Column Temperature | 30°C[10] |

| Detection Wavelength | 254 nm[10] |

| Linearity Range | 0.249 - 375 µg/mL[10] |

| Limit of Detection (LOD) | 0.075 µg/mL for this compound[10] |

| Limit of Quantification (LOQ) | 0.249 µg/mL for this compound[10] |

Sample Preparation:

-

Prepare a stock solution of the Efavirenz sample in the mobile phase.

-

Dilute the stock solution to a suitable working concentration within the linearity range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Conclusion

The stereochemistry of Efavirenz is a critical determinant of its clinical profile. The desired therapeutic activity resides solely in the (S)-enantiomer, while the (R)-enantiomer is an inactive impurity. The stereoselective metabolism of Efavirenz not only influences the pharmacokinetic properties of the enantiomers but also has significant implications for the drug's safety, particularly concerning the neurotoxicity of its major metabolite. A thorough understanding and control of the stereochemical aspects of Efavirenz are therefore paramount for ensuring its optimal efficacy and safety in the treatment of HIV-1 infection. The development of robust asymmetric synthesis routes and sensitive chiral analytical methods are essential components of the manufacturing and quality control processes for this important antiretroviral agent.

References

- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. Asymmetric Synthesis of Efavirenz via Organocatalyzed Enantioselective Trifluoromethylation | Scilit [scilit.com]

- 10. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

(R)-Efavirenz mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (R)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of HIV-1 infection. It is critical for drug development and research professionals to understand that the clinically approved and marketed formulation of Efavirenz consists of the single, pharmacologically active (S)-enantiomer. The (R)-enantiomer, or distomer, is largely devoid of antiretroviral activity. This technical guide provides a comprehensive overview of the in vitro mechanism of action and pharmacological profile of This compound , focusing on its lack of primary anti-HIV activity, its stereoselective metabolism, and potential off-target effects, in contrast to its active (S)-counterpart.

Primary Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of antiretroviral action for the Efavirenz molecule is exclusive to the (S)-enantiomer. (S)-Efavirenz functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into proviral DNA.

The key steps are as follows:

-

Binding: (S)-Efavirenz binds to a specific, hydrophobic pocket on the p66 subunit of the HIV-1 RT, known as the NNRTI binding pocket.[1] This site is approximately 10 Å away from the polymerase active site.[2]

-

Conformational Change: This binding induces an allosteric conformational change in the enzyme.[1]

-

Inhibition of DNA Synthesis: The structural alteration distorts the polymerase active site, specifically limiting the mobility of the "thumb" and "finger" subdomains, which prevents the enzyme from catalyzing the synthesis of viral DNA.[1]

Crucially, the stereochemistry at the chiral center is paramount for this interaction. In vitro assays have demonstrated that the (R)-enantiomer of Efavirenz is inactive as an inhibitor of HIV-1 reverse transcriptase.[3] Its different spatial arrangement prevents it from effectively binding to the NNRTI pocket and inducing the necessary conformational change to inhibit the enzyme.

Caption: Mechanism of (S)-Efavirenz vs. the inactive (R)-enantiomer.

Quantitative Pharmacological Data

The significant differences between the Efavirenz enantiomers are most apparent in their quantitative pharmacological data.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity

| Compound | Target | Assay Type | Value | Reference(s) |

| (S)-Efavirenz | HIV-1 WT RT | Cell Culture | IC₉₅: 1.5–3.0 nM | [3] |

| This compound | HIV-1 WT RT | RT Inhibition Assay | Inactive | [3] |

Table 2: Stereoselective Metabolism by Cytochrome P450 2B6 (CYP2B6)

While inactive against HIV-1 RT, this compound is a substrate for metabolic enzymes, primarily CYP2B6. However, its metabolism is significantly slower than that of the active (S)-enantiomer.

| Parameter | Enzyme Variant | (S)-Efavirenz | This compound | Reference(s) |

| Relative Rate of Metabolism | Wild-type CYP2B6.1 & Variants | ~10x faster | ~10x slower | [4][5] |

| Enantioselectivity (Clmax, S/R ratio) | Wild-type CYP2B6.1 | 14 | 1 | [4][5] |

| Enantioselectivity (Clmax, S/R ratio) | Other CYP2B6 Variants | 5 - 22 | 1 | [4][5] |

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Efavirenz

| Target CYP | Inhibition Type | Ki (μM) |

| CYP2B6 | Competitive | 1.68 |

| CYP2C8 | Moderate | 4.78 |

| CYP2C9 | Moderate | 19.46 |

| CYP2C19 | Moderate | 21.31 |

| CYP3A | Weak | 40.33 |

Secondary and Off-Target Mechanisms

Although this compound is inactive at the primary antiretroviral target, it is important to consider its potential contribution to off-target effects, particularly in the context of it being a metabolite or impurity.

-

RNase H Activity: (S)-Efavirenz has been shown to stimulate the RNase H activity of HIV-1 RT, which may contribute to its overall antiretroviral profile or the development of resistance.[6][7] Data on whether this compound shares this property is currently unavailable.

-

Neurotoxicity: Efavirenz and its primary metabolite, 8-hydroxyefavirenz, have demonstrated neurotoxic effects in vitro, including reduction in neuronal viability and dendritic simplification.[8][9] These effects are linked to mitochondrial dysfunction and altered calcium homeostasis.[8][9] While studies have not distinguished the specific neurotoxic contributions of the (R)- and (S)-enantiomers, the presence of this compound could potentially contribute to the overall toxicity profile.

Experimental Protocols

Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a typical non-cellular, enzyme-based assay to determine the inhibitory activity of a compound against HIV-1 RT.

-

Reagents & Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one radiolabeled (e.g., ³H-dTTP) or fluorescently labeled nucleotide.

-

Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT, BSA.

-

Test Compounds: this compound, (S)-Efavirenz (as control), dissolved in DMSO.

-

Trichloroacetic Acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to appropriate wells.

-

Add the HIV-1 RT enzyme to all wells except the 'no enzyme' control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a master mix containing the poly(rA)-oligo(dT) template-primer and the dNTPs (including the labeled dNTP).

-

Incubate the reaction for 60 minutes at 37°C.

-

Terminate the reaction by adding cold TCA.

-

Precipitate the newly synthesized, labeled DNA on ice.

-

Transfer the contents of each well to a glass fiber filter using a vacuum manifold to trap the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

-

Caption: Workflow for an in vitro HIV-1 RT inhibition assay.

Protocol: In Vitro Stereoselective Metabolism Assay

This protocol describes a method to assess the rate of metabolism of (R)- and (S)-Efavirenz using human liver microsomes.

-

Reagents & Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound and (S)-Efavirenz stock solutions.

-

Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but distinct compound).

-

LC-MS/MS system.

-

-

Procedure:

-

Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare separate reaction tubes for (R)- and (S)-Efavirenz.

-

Add the diluted HLMs and the respective Efavirenz enantiomer (at a fixed concentration, e.g., 1 µM) to the tubes.

-

Pre-warm the tubes at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold ACN with the internal standard.

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (R- or S-Efavirenz) at each time point.

-

Plot the natural log of the remaining parent compound concentration versus time. The slope of this line represents the rate of depletion, from which the intrinsic clearance (Clint) can be calculated.

-

Caption: Logic of stereoselective metabolism of Efavirenz enantiomers.

Conclusion

The in vitro profile of this compound is defined by its stark contrast to the clinically active (S)-enantiomer. It is devoid of any significant inhibitory activity against HIV-1 reverse transcriptase, rendering it ineffective as an antiretroviral agent. Its primary relevance to researchers and drug development professionals lies in its role as a distomer and a substrate for metabolic enzymes. This compound undergoes significantly slower CYP2B6-mediated metabolism compared to (S)-Efavirenz, a critical consideration for pharmacokinetic modeling and impurity profiling. While specific data on its contribution to off-target effects like neurotoxicity are lacking, its potential involvement cannot be dismissed. A thorough understanding of the distinct properties of each enantiomer is essential for the continued development and optimization of NNRTIs and for ensuring the safety and efficacy of antiretroviral therapies.

References

- 1. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 2. The Efavirenz Binding Site in HIV-1 Reverse Transcriptase Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efavirenz stimulates HIV-1 reverse transcriptase RNase H activity by a mechanism involving increased substrate binding and secondary cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Stereoisomer: A Technical Guide to the Pharmacokinetics and Metabolism of (R)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer. Its stereoisomer, (R)-efavirenz, while not therapeutically active against HIV-1, presents a compelling case study in stereoselective drug metabolism. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of this compound, primarily through a comparative lens with its clinically relevant (S)-counterpart. The profound differences in their metabolic turnover, catalyzed predominantly by the cytochrome P450 (CYP) system, underscore the critical role of stereochemistry in drug disposition. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to offer a comprehensive resource for researchers in pharmacology, drug metabolism, and medicinal chemistry.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been pivotal in the management of HIV-1 infection.[1][2] Early in its development, it was discovered that the inhibitory activity against HIV-1 reverse transcriptase is highly stereospecific, residing almost exclusively in the (S)-enantiomer.[3] Consequently, all clinical development and therapeutic use have focused on (S)-efavirenz.[3] However, understanding the metabolic fate of the inactive (R)-enantiomer is crucial for a complete characterization of the drug and provides valuable insights into the stereoselective nature of the drug-metabolizing enzymes involved, particularly CYP2B6.

Pharmacokinetics of this compound vs. (S)-Efavirenz

The pharmacokinetics of efavirenz are characterized by significant interindividual variability, largely influenced by genetic polymorphisms in metabolizing enzymes.[4][5] While extensive data exists for the clinically used (S)-enantiomer, information on this compound is primarily derived from comparative in vitro studies.

Absorption and Distribution

Following oral administration, (S)-efavirenz is well absorbed, reaching peak plasma concentrations in approximately 3-5 hours.[1][6][7] It is highly protein-bound (99.5-99.75%) and has a large volume of distribution.[1][8] Specific pharmacokinetic parameters for the oral absorption and distribution of isolated this compound in humans are not available due to its lack of clinical use.

Metabolism: The Core of Stereoselectivity

The primary determinant of efavirenz pharmacokinetics is its extensive hepatic metabolism, which exhibits profound enantioselectivity.

Studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the metabolic differences between the efavirenz enantiomers. The rates of metabolism for this compound are approximately 10-fold lower than those for (S)-efavirenz, highlighting the significant stereoselectivity of the primary metabolizing enzyme, CYP2B6.[3][9]

Table 1: Comparative Metabolic Clearance of Efavirenz Enantiomers by CYP2B6 Variants

| CYP2B6 Variant | Relative S-Efavirenz 8-hydroxylation Activity (based on Clmax) | Enantioselectivity (S > R) Fold Difference (based on Clmax) |

| CYP2B6.1 (Wild-type) | ≈ CYP2B6.5 ≈ CYP2B6.17 | 14-fold |

| CYP2B6.4 | > CYP2B6.1 | Data not specified |

| CYP2B6.6 | < CYP2B6.1 | 5- to 22-fold (range across variants) |

| CYP2B6.9 | < CYP2B6.1 | 5- to 22-fold (range across variants) |

| CYP2B6.16 | Minimal activity | 5- to 22-fold (range across variants) |

| CYP2B6.18 | Minimal activity | 5- to 22-fold (range across variants) |

Source: Data synthesized from Browne et al., 2019.[3][9]

Excretion

(S)-Efavirenz and its metabolites are eliminated in both feces (16-61%) and urine (14-34%), with less than 1% excreted as the unchanged drug.[1][10] The metabolites are almost exclusively found as glucuronide or sulfate conjugates in urine.[11] The excretion profile of this compound has not been independently characterized but is presumed to follow a similar route after its slow metabolism.

Metabolic Pathways of Efavirenz Enantiomers

The metabolism of efavirenz is a multi-step process involving primary oxidation by CYP enzymes followed by secondary conjugation reactions.

Primary Oxidative Metabolism

The primary metabolic pathway for both enantiomers is hydroxylation.

-

(S)-Efavirenz: The major metabolic pathway is 8-hydroxylation to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6.[3][4][12] A minor pathway is 7-hydroxylation, mediated by CYP2A6.[11][12] Other CYPs, including CYP3A4, CYP3A5, and CYP1A2, may play a minor role in 8-hydroxylation.[4][12]

-

This compound: The metabolism of this compound also proceeds via hydroxylation, catalyzed by CYP2B6, but at a significantly reduced rate.[3][9] The profound difference in the rate of 8-hydroxylation between the enantiomers makes efavirenz one of the most stereoselective CYP2B6 substrates identified.[3][9]

Caption: Stereoselective metabolism of Efavirenz enantiomers.

Secondary and Conjugative Metabolism

The primary hydroxylated metabolites of (S)-efavirenz, such as 8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated species like 8,14-dihydroxyefavirenz, also catalyzed by CYP2B6.[4][11][12] These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form water-soluble metabolites that are readily excreted.[4][12] A minor pathway of direct N-glucuronidation of the parent drug by UGT2B7 also exists.[12][13]

Experimental Protocols

The characterization of this compound metabolism has been achieved through various in vitro experimental setups.

In Vitro Metabolism with Recombinant CYP Enzymes

This method allows for the precise determination of the contribution of individual enzymes to the metabolism of the drug.

Caption: Workflow for in vitro metabolism assay.

Methodology:

-

Incubation: Recombinant human CYP2B6 (or other CYP isoforms) are incubated with varying concentrations of (R)- or (S)-efavirenz in a phosphate buffer (pH 7.4).

-

Initiation: The reaction is initiated by adding an NADPH-regenerating system.

-

Temperature and Time: Incubations are typically carried out at 37°C for a specified time (e.g., 10-30 minutes) within the linear range of metabolite formation.

-

Termination: The reaction is quenched by adding a solvent like acetonitrile, which precipitates the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the formation of metabolites, such as 8-hydroxyefavirenz.

-

Kinetics: By measuring metabolite formation at different substrate concentrations, key kinetic parameters (Km, Vmax, and intrinsic clearance) can be determined.

Human Liver Microsome (HLM) Studies

HLMs contain a mixture of drug-metabolizing enzymes and provide a more physiologically relevant in vitro system to study overall hepatic metabolism. The protocol is similar to that for recombinant enzymes, but with HLMs used as the enzyme source. These studies have confirmed that 8-hydroxylation is the major pathway and that CYP2B6 is the primary enzyme responsible in a native environment.[11]

Genetic Factors Influencing Metabolism

Polymorphisms in the CYP2B6 gene are a major source of the variability in (S)-efavirenz plasma concentrations.[12][14] Key single nucleotide polymorphisms (SNPs), such as 516G>T (part of the CYP2B66 allele) and 983T>C (CYP2B618), lead to decreased enzyme function and are associated with higher plasma levels of (S)-efavirenz.[3][9] These polymorphisms also result in diminished metabolism of this compound, maintaining the pronounced enantioselectivity across different genotypes.[3][9]

Drug-Drug Interactions

(S)-Efavirenz is a substrate, inhibitor, and inducer of CYP enzymes.[2][13] It is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[4][13] It also induces its own metabolism (auto-induction) by activating nuclear receptors like CAR and PXR, which increases the expression of CYP2B6 and CYP3A4.[4][13] While specific drug interaction studies involving this compound have not been conducted, its slower metabolism suggests it would be a much weaker perpetrator of such interactions compared to its (S)-enantiomer.

Conclusion

The study of this compound offers a classic example of stereoselective drug metabolism. Its pharmacokinetic profile is dominated by a significantly slower rate of metabolic clearance compared to the active (S)-enantiomer, a phenomenon driven by the stereospecificity of the CYP2B6 active site. While devoid of therapeutic activity, the metabolic characteristics of this compound have been instrumental in defining the role of CYP2B6 in efavirenz disposition and in understanding the enzymatic mechanisms that differentiate between chiral substrates. This guide provides a foundational overview for researchers, emphasizing that even therapeutically inactive enantiomers can provide critical insights into the complex processes of drug metabolism and pharmacogenetics. Further investigation into the minor metabolic pathways of this compound could offer even deeper understanding of the enzymatic processes governing xenobiotic transformation.

References

- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

- 6. Efavirenz in the Therapy of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of host genetic factors on efavirenz plasma and intracellular pharmacokinetics in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Keystone Antiretroviral: A Technical Guide to the Discovery and Synthesis of (R)-Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of antiretroviral therapy for HIV-1 since its approval. This technical guide provides a comprehensive overview of the discovery and, critically, the enantioselective synthesis of this essential medicine. We delve into the detailed experimental protocols for the key synthetic transformations, present quantitative data in structured tables for clarity, and illustrate the synthetic pathway and logic using detailed diagrams. This document serves as a vital resource for researchers and professionals in the field of drug development and organic synthesis, offering a deep dive into the chemistry that brought this life-saving drug to fruition.

Discovery and Development

Efavirenz, known by the code name DMP 266, was discovered and developed by DuPont Pharmaceuticals.[1] It received FDA approval on September 21, 1998, and European Union approval in 1999.[1][2] As one of the first once-daily antiretroviral drugs, it represented a significant advancement in the management of HIV-1 infection.[1] The development of a practical and highly enantioselective synthesis was a critical achievement, enabling the large-scale production of the single, therapeutically active (R)-enantiomer.[3]

The Asymmetric Synthetic Pathway to this compound

The most widely recognized and practical synthesis of this compound is a seven-step process starting from 4-chloroaniline, affording an overall yield of approximately 62%.[3][4] The key challenge in the synthesis is the stereoselective formation of the chiral quaternary carbon center. This was elegantly addressed through a novel enantioselective addition of lithium cyclopropylacetylide to a protected ketoaniline, mediated by a chiral lithium alkoxide.[3]

Overall Synthetic Scheme

The seven-step synthesis is outlined below, starting from 4-chloroaniline and proceeding through key intermediates to yield this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, along with tables summarizing the quantitative data.

Synthesis of Key Starting Materials

The successful execution of the main synthetic route relies on the preparation of three key starting materials: p-methoxybenzyl ketoaniline, cyclopropylacetylene, and (1R,2S)-N-pyrrolidinylnorephedrine.

This intermediate is prepared from 4-chloroaniline in a three-step sequence.

Experimental Protocol:

-

Protection of 4-chloroaniline: 4-chloroaniline is reacted with pivaloyl chloride in the presence of a base to form the corresponding pivalamide.

-

Trifluoroacetylation: The protected aniline is treated with n-butyllithium followed by ethyl trifluoroacetate to introduce the trifluoroacetyl group.

-

N-Alkylation: The resulting trifluoroacetylated aniline is then protected with p-methoxybenzyl chloride to yield the target ketoaniline.

| Step | Reagents and Conditions | Yield (%) |

| Pivaloylation | Pivaloyl chloride, base | High |

| Trifluoroacetylation | n-BuLi, Ethyl trifluoroacetate, THF, low temp. | Good |

| N-Alkylation | p-Methoxybenzyl chloride, base, solvent | Good |

| Overall | ~76% |

Synthesis of Cyclopropylacetylene

Cyclopropylacetylene is a crucial reagent for introducing the cyclopropylethynyl side chain. Several synthetic methods have been reported.

Experimental Protocol (One-Pot Synthesis): [5]

-

A solution of 5-chloro-1-pentyne in cyclohexane is cooled to 0°C.

-

n-Butyllithium (2.1 equivalents) is added dropwise, maintaining the temperature below 20°C.

-

The mixture is heated to reflux for 3 hours.

-

After cooling, the reaction is quenched with an aqueous solution of ammonium chloride.

-

The organic phase containing cyclopropylacetylene is separated.

| Method | Starting Material | Key Reagents | Overall Yield (%) |

| From Cyclopropyl Methyl Ketone | Cyclopropyl methyl ketone | PCl₅, strong base | 20-25 |

| One-Pot from 5-chloro-1-pentyne | 5-chloro-1-pentyne | n-BuLi | ~65% |

| From Cyclopropanecarboxaldehyde | Cyclopropanecarboxaldehyde | Malonic acid, etc. | High |

Synthesis of (1R,2S)-N-pyrrolidinylnorephedrine

This chiral ligand is essential for the enantioselective addition step.

Experimental Protocol: [6]

-

A mixture of (1R,2S)-(-)-norephedrine, 1,4-dibromobutane, and sodium bicarbonate in toluene is heated.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the product.

| Starting Material | Reagents | Yield (%) |

| (1R,2S)-(-)-Norephedrine | 1,4-dibromobutane, NaHCO₃, Toluene, heat | ~80% |

Key Enantioselective Acetylide Addition

This is the most critical step in the synthesis, establishing the stereochemistry of the final product.

Caption: Logical workflow of the key enantioselective addition.

-

A solution of (1R,2S)-N-pyrrolidinylnorephedrine in THF is treated with n-butyllithium at low temperature to form the lithium alkoxide.

-

A solution of lithium cyclopropylacetylide (formed by reacting cyclopropylacetylene with n-butyllithium) is added to the chiral alkoxide solution.

-

The resulting chiral complex is cooled to below -50°C.

-

A solution of the p-methoxybenzyl-protected ketoaniline in THF is added slowly to the chiral complex.

-

The reaction is stirred at low temperature until completion.

-

The reaction is quenched and worked up to yield the chiral amino alcohol.

| Parameter | Value |

| Yield | 91% |

| Enantiomeric Excess (ee) | >99% |

| Temperature | < -50 °C |

| Solvent | THF |

Deprotection and Cyclization

The final steps involve the removal of the p-methoxybenzyl protecting group and the formation of the benzoxazinone ring.

Experimental Protocol (Cyclization): [8][9]

-

The deprotected amino alcohol is dissolved in an appropriate solvent such as THF.

-

A cyclizing agent, such as 1,1'-carbonyldiimidazole (CDI), is added.

-

The reaction mixture is heated to facilitate cyclization.

-

The product, this compound, is isolated and purified.

| Step | Reagents and Conditions | Yield (%) |

| Deprotection | (e.g., CAN) | High |

| Cyclization | 1,1'-Carbonyldiimidazole, THF, heat | 90-98% |

Conclusion

The discovery and development of this compound marked a significant milestone in the fight against HIV/AIDS. The practical and highly enantioselective synthesis, a testament to ingenuity in organic chemistry, has made this life-saving medication accessible to millions. The detailed methodologies and data presented in this guide offer a comprehensive resource for understanding the chemical intricacies behind this important therapeutic agent. The continued exploration and optimization of synthetic routes to essential medicines like Efavirenz remain a critical endeavor in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. [PDF] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor | Semantic Scholar [semanticscholar.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-Efavirenz as a Metabolite of (S)-Efavirenz

Abstract

Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer due to its potent inhibitory activity against HIV-1 reverse transcriptase. The (R)-enantiomer is considered inactive. The metabolism of (S)-Efavirenz is extensive and stereoselective, primarily mediated by the cytochrome P450 (CYP) enzyme system. While the focus has historically been on the metabolites of the active (S)-enantiomer, understanding the potential formation of the (R)-enantiomer as a metabolite is crucial for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the metabolic pathways of (S)-Efavirenz, with a specific focus on the formation of this compound, experimental protocols for its characterization, and quantitative data on its metabolic profile.

Introduction

(S)-Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The stereochemistry of the molecule is critical for its pharmacological activity, with the (S)-enantiomer being the active moiety and the (R)-enantiomer being inactive[1]. The drug is primarily cleared from the body through hepatic metabolism, which is highly variable among individuals due to genetic polymorphisms in the metabolizing enzymes[2][3]. This guide delves into the metabolic fate of (S)-Efavirenz, with a particular emphasis on the generation of its enantiomer, this compound.

Metabolic Pathways of (S)-Efavirenz

The metabolism of (S)-Efavirenz is a multi-step process involving primary and secondary metabolic reactions.

Primary Metabolism: Hydroxylation

The initial and major metabolic pathway for (S)-Efavirenz is hydroxylation, catalyzed predominantly by CYP2B6[1][2][4]. A minor contribution is made by CYP2A6[5][6][7].

-

8-hydroxylation: This is the major route, leading to the formation of 8-hydroxyefavirenz. CYP2B6 is the principal enzyme responsible for this reaction[1][2][4][5].

-

7-hydroxylation: This is a minor pathway, resulting in 7-hydroxyefavirenz, and is primarily catalyzed by CYP2A6[5][6][7].

Other cytochrome P450 enzymes, such as CYP3A4, CYP3A5, and CYP1A2, have been shown to play a minor role in the metabolism of (S)-Efavirenz[2][3][6].

Secondary Metabolism

The primary hydroxylated metabolites undergo further metabolism:

-

Secondary Hydroxylation: 8-hydroxyefavirenz can be further hydroxylated to 8,14-dihydroxyefavirenz, also primarily by CYP2B6[2][4][5].

-

Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme, to form more water-soluble compounds that can be readily excreted in the urine[3][6]. 8-hydroxy-EFV-glucuronide is the major metabolite found in urine[2][3].

The metabolic pathway of (S)-Efavirenz is depicted in the following diagram:

This compound as a Metabolite of (S)-Efavirenz

While the primary metabolic pathways of (S)-Efavirenz involve hydroxylation and glucuronidation, the formation of the (R)-enantiomer as a metabolite has been investigated. The metabolism of this compound itself has been shown to be catalyzed by CYP2B6 and its genetic variants, although at a significantly lower rate than that of (S)-Efavirenz.

One study demonstrated that the rates of metabolism of this compound were approximately one-tenth of those for (S)-Efavirenz when incubated with wild-type CYP2B6.1 and its variants[8]. This suggests a high degree of enantioselectivity of the CYP2B6 enzyme for the (S)-enantiomer[8].

Quantitative Data

The following table summarizes the comparative metabolism rates of (S)-Efavirenz and this compound by CYP2B6.1.

| Enantiomer | Relative Metabolic Rate (S-Efavirenz = 10) | Reference |

| (S)-Efavirenz | 10 | [8] |

| This compound | 1 | [8] |

Table 1: Relative in vitro metabolic rates of Efavirenz enantiomers by CYP2B6.1.

Experimental Protocols

In Vitro Metabolism Studies

A general workflow for investigating the metabolism of (S)-Efavirenz to this compound in vitro is outlined below.

Detailed Methodology:

-

Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2B6).

-

(S)-Efavirenz (substrate).

-

NADPH regenerating system (to initiate the reaction).

-

Phosphate buffer (to maintain pH).

-

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as cold acetonitrile.

-

-

Sample Preparation:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the supernatant using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Enantioselective Analytical Method

The separation and quantification of this compound from (S)-Efavirenz is critical. Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for this purpose.

Example HPLC Method:

| Parameter | Condition | Reference |

| Column | Chiralcel OD (250 mm x 4.6 mm, 10 µm) | [9][10] |

| Mobile Phase | n-hexane: isopropyl alcohol (80:20 v/v) with 0.1% formic acid | [9][10] |

| Flow Rate | 1.0 mL/min | [9][10] |

| Detection | UV at 254 nm | [9][10] |

| Resolution | > 4.0 | [9][10] |

Table 2: Example HPLC conditions for the enantioseparation of Efavirenz.

Example UPLC Method:

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10 v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Column Temperature | 30°C | [11] |

| Detection | Photodiode array at 254 nm | [11] |

| Resolution | > 3.0 | [11] |

Table 3: Example UPLC conditions for the enantioseparation of Efavirenz.

Conclusion

The metabolism of (S)-Efavirenz is a complex process dominated by CYP2B6-mediated hydroxylation. While the formation of this compound as a metabolite of (S)-Efavirenz is not a major metabolic pathway, its potential formation warrants consideration in the overall safety assessment of the drug. The high enantioselectivity of CYP2B6 for (S)-Efavirenz results in a significantly lower rate of metabolism for the (R)-enantiomer. The experimental protocols and analytical methods detailed in this guide provide a framework for the accurate investigation and quantification of this compound in the presence of its active (S)-enantiomer. Further research into the potential for chiral inversion and the clinical implications of low-level this compound exposure is recommended for a complete understanding of Efavirenz pharmacology.

References

- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

Potential Off-Target Effects of (R)-Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a chiral molecule that exists as two enantiomers: (S)-Efavirenz and (R)-Efavirenz. While (S)-Efavirenz is the pharmacologically active enantiomer responsible for the anti-HIV efficacy of the commercially available drug, the off-target effects of its counterpart, this compound, are less characterized. Understanding the potential off-target interactions of this compound is crucial for a comprehensive safety assessment and for exploring potential new therapeutic applications. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, supported by available data, experimental protocols, and pathway visualizations.

Core Off-Target Profile of this compound

The primary documented off-target effect of this compound is the activation of Cytochrome P450 46A1 (CYP46A1), a key enzyme in brain cholesterol metabolism. While much of the research on efavirenz's off-target effects has been conducted on the racemic mixture or the (S)-enantiomer, specific studies have confirmed the activity of the (R)-enantiomer at this target.

Cytochrome P450 46A1 (CYP46A1) Activation

This compound, along with its (S)-enantiomer, has been shown to allosterically activate CYP46A1 in vitro[1]. This activation is noteworthy as CYP46A1 is the primary enzyme responsible for cholesterol elimination from the brain. Modulation of its activity has been investigated as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease[2].

Quantitative Data: CYP46A1 Activation

| Off-Target | Enantiomer | Effect | Quantitative Data | Reference |

| CYP46A1 | This compound | Activation | Not explicitly reported for the pure enantiomer. | [1] |

Potential Off-Target Effects Based on Racemic Efavirenz Studies

The following off-target effects have been reported for efavirenz, typically without specifying the enantiomer used in the study. Therefore, it is plausible that this compound contributes to these effects, but further research is required to delineate the specific role of each enantiomer.

Mitochondrial Toxicity

Efavirenz has been demonstrated to induce mitochondrial dysfunction. The proposed mechanism involves the inhibition of Complex I of the electron transport chain, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS)[3][4][5][6]. This mitochondrial toxicity is considered a potential contributor to the neuropsychiatric side effects associated with efavirenz treatment[7][8].

DNA Damage Response Pathway

Studies have indicated that efavirenz can induce the DNA damage response pathway. In lung cancer cells, efavirenz treatment led to the upregulation of the ATM signaling pathway, resulting in the activation of p53[9][10]. This suggests that efavirenz may have genotoxic potential, an effect that could be relevant in the context of long-term exposure. The specific contribution of the (R)-enantiomer to this effect is currently unknown.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the off-target effects of this compound. The following are representative methodologies for assessing CYP46A1 activation and mitochondrial toxicity.

Protocol 1: In Vitro CYP46A1 Activation Assay

This protocol is adapted from methodologies used to study CYP46A1 activation by efavirenz and its analogs[11][12].

Objective: To determine the in vitro activation of recombinant human CYP46A1 by this compound.

Materials:

-

Recombinant human CYP46A1

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cholesterol substrate

-

NADPH regenerating system

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for analysis of 24S-hydroxycholesterol

Procedure:

-

Prepare reaction mixtures containing CYP46A1, cholesterol, and varying concentrations of this compound in the reaction buffer.

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.

-

Calculate the fold activation by comparing the rate of product formation in the presence of this compound to the vehicle control.

Protocol 2: Assessment of Mitochondrial Respiration and ROS Production

This protocol is based on standard methods for evaluating mitochondrial toxicity[4][13].

Objective: To assess the effect of this compound on mitochondrial respiration and reactive oxygen species (ROS) production in a relevant cell line (e.g., neuronal or hepatic cells).

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells)

-

This compound stock solution

-

Cell culture medium

-

Seahorse XF Analyzer for measuring oxygen consumption rate (OCR)

-

MitoSOX™ Red reagent for detecting mitochondrial superoxide

-

Fluorescence microscope or plate reader

Procedure for Mitochondrial Respiration (Seahorse XF Assay):

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with varying concentrations of this compound for a specified duration.

-

Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, and maximal respiration.

-

Analyze the data to determine the effect of this compound on OCR.

Procedure for ROS Production (MitoSOX™ Assay):

-

Culture cells in appropriate plates or dishes.

-

Treat cells with this compound for the desired time.

-

Load the cells with MitoSOX™ Red reagent according to the manufacturer's instructions.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Conclusion and Future Directions

The available evidence indicates that this compound possesses off-target activity, most notably the activation of CYP46A1. This finding opens avenues for exploring the therapeutic potential of this compound in neurological disorders where enhanced brain cholesterol metabolism is desired. However, a significant knowledge gap remains regarding the full off-target profile of this enantiomer.

Future research should focus on:

-

Quantitative Characterization: Determining the precise potency and efficacy (e.g., EC50, Ki, IC50 values) of this compound at CYP46A1 and other potential off-targets.

-

Enantiomer-Specific Effects: Directly comparing the off-target profiles of (R)- and (S)-Efavirenz to understand the stereoselectivity of these interactions.

-

Broader Off-Target Screening: Utilizing comprehensive screening panels (e.g., kinase, GPCR, ion channel panels) to identify novel off-targets of this compound.

-

In Vivo Studies: Investigating the in vivo consequences of this compound's off-target effects in relevant animal models.

A thorough understanding of the off-target pharmacology of this compound is imperative for both ensuring the safety of efavirenz-containing therapies and for unlocking the potential of this enantiomer as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Mitochondrial Function by Efavirenz Increases Lipid Content in Hepatic Cells | CiNii Research [cir.nii.ac.jp]

- 6. Involvement of nitric oxide in the mitochondrial action of efavirenz: a differential effect on neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efavirenz and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efavirenz - Wikipedia [en.wikipedia.org]

- 9. Efavirenz induces DNA damage response pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lack of mitochondrial toxicity of darunavir, raltegravir and rilpivirine in neurons and hepatocytes: a comparison with efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of (R)-Efavirenz Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz, a cornerstone of anti-retroviral therapy, is administered as the pure (S)-enantiomer. The stereochemistry of a drug can have profound implications for its pharmacodynamic and pharmacokinetic properties. While the interaction of (S)-Efavirenz with its primary target, the HIV-1 reverse transcriptase (RT), has been extensively studied, the binding characteristics of its enantiomer, (R)-Efavirenz, remain largely unexplored in the public domain. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the receptor binding of this compound. Drawing upon the wealth of data available for the (S)-enantiomer, we outline a detailed workflow for computational analysis, from molecular docking to molecular dynamics simulations. This guide also presents a summary of the known quantitative binding data for (S)-Efavirenz and the experimental protocols used to obtain them, offering a framework for the potential evaluation and comparison of the (R)-enantiomer.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in the management of HIV-1 infection.[1] It functions by allosterically inhibiting the viral reverse transcriptase (RT), an enzyme essential for the replication of the viral genome.[2] The commercially available formulation of Efavirenz contains exclusively the (S)-enantiomer, as the (R)-enantiomer is known to be significantly less active. Understanding the molecular basis for this stereoselectivity is of great interest for the rational design of future NNRTIs with improved potency and resistance profiles.

In silico modeling offers a powerful and cost-effective approach to investigate the interactions between a ligand and its receptor at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes, affinities, and dynamics of drug-receptor complexes. This guide will detail a proposed in silico workflow to model the binding of this compound to the NNRTI binding pocket of HIV-1 RT.

The Molecular Target: HIV-1 Reverse Transcriptase

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit is proteolytically derived from p66 and plays a structural role. Efavirenz binds to a hydrophobic, allosteric pocket located in the p66 subunit, approximately 10 Å from the polymerase active site.[3] This binding induces conformational changes in the enzyme, ultimately leading to the inhibition of DNA synthesis.[4]

Quantitative Binding Data for (S)-Efavirenz

The binding of (S)-Efavirenz to various forms of HIV-1 RT has been quantified using experimental techniques such as equilibrium dialysis and tryptophan fluorescence. The following table summarizes the key binding parameters.

| RT Form | Binding Stoichiometry (Efavirenz:RT) | Equilibrium Dissociation Constant (Kd) | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Reference |

| p66/p51 Heterodimer | 1:1 | 92 nM (calculated) | ~13.5 M⁻¹s⁻¹ | - | [5] |

| p66 Monomer | 1:1 | ~2.5 µM | ~13.5 M⁻¹s⁻¹ | ~9 x 10⁻⁵ s⁻¹ | [5] |

| p51 Monomer | 1:1 | ~2.5 µM | ~13.5 M⁻¹s⁻¹ | ~9 x 10⁻⁵ s⁻¹ | [5] |

| p66/p66 Homodimer | 1:1 | 250 nM | - | - | [5] |

| p51/p51 Homodimer | 1:1 | 7 nM | - | - | [5] |

Experimental Protocols for Binding Analysis

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the binding of a ligand to a macromolecule.

Protocol:

-

A dialysis membrane with a molecular weight cutoff that retains the protein but allows the free passage of the ligand is used to separate two chambers.[6]

-

A solution containing the purified HIV-1 RT is placed in one chamber, and a solution with a known concentration of radiolabeled or fluorescently tagged Efavirenz is placed in the other.[6]

-

The system is allowed to reach equilibrium, during which the unbound ligand diffuses across the membrane.[6]

-

At equilibrium, the concentration of the ligand in both chambers is measured.[6]

-

The concentration of bound ligand is calculated by subtracting the concentration of free ligand (in the protein-free chamber) from the total ligand concentration in the protein-containing chamber.

-

The dissociation constant (Kd) can be determined by performing the experiment at various ligand concentrations and analyzing the data using Scatchard or direct binding plots.

Tryptophan Fluorescence Quenching

This method relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Protocol:

-

The intrinsic fluorescence of a solution of purified HIV-1 RT is measured by exciting at ~295 nm and recording the emission spectrum.[7]

-

Aliquots of a concentrated stock solution of Efavirenz are titrated into the protein solution.[7]

-

After each addition, the mixture is allowed to equilibrate, and the fluorescence emission is recorded.[7]

-

The binding of Efavirenz to RT can quench the tryptophan fluorescence. The change in fluorescence intensity is plotted against the ligand concentration.

-

The resulting binding curve is then fitted to a suitable binding equation to determine the dissociation constant (Kd).[7]

-

It is crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths. This is typically done by a parallel titration with a model compound like N-acetyl-L-tryptophanamide (NATA).[8]

In Silico Modeling Workflow for this compound

The following section outlines a proposed computational workflow for investigating the binding of this compound to HIV-1 RT. This workflow is based on standard practices for in silico drug-receptor studies.

References

- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current insights and molecular docking studies of HIV‐1 reverse transcriptase inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Efavirenz binding to HIV-1 reverse transcriptase monomers and dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]

The Neurotoxicity Profile of (R)-Efavirenz: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz (EFV), a cornerstone of antiretroviral therapy, is administered as a racemic mixture of (S)- and (R)-enantiomers. While clinically effective, EFV is associated with a range of neuropsychiatric adverse effects, raising concerns about its neurotoxic potential. Emerging evidence suggests a stereoselective contribution to this toxicity, with the pharmacologically active (S)-enantiomer and its primary metabolite, 8-hydroxyefavirenz, being significant drivers of neuronal damage. This technical guide provides an in-depth analysis of the neurotoxicity profile of the (R)-EFV enantiomer. Due to a notable gap in the literature directly assessing the neurotoxicity of the (R)-enantiomer, this document synthesizes the known neurotoxic effects of racemic EFV and its metabolites, and on this basis, builds a strong hypothesis for a more favorable neurotoxicity profile for the (R)-enantiomer. The central hypothesis is that the significantly lower rate of metabolism of (R)-EFV to the more potent neurotoxin, 8-hydroxyefavirenz, likely results in reduced neuronal toxicity compared to the (S)-enantiomer and the racemic mixture. This guide details the key mechanisms of EFV-induced neurotoxicity, including mitochondrial dysfunction and oxidative stress, provides relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to Efavirenz and its Enantiomers

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. The antiretroviral activity is primarily attributed to the (S)-enantiomer. However, the racemic nature of the drug has implications for its metabolic profile and, consequently, its safety and tolerability, particularly concerning the central nervous system (CNS).

The Hypothesis: A Favorable Neurotoxicity Profile for (R)-Efavirenz

The primary hypothesis for a reduced neurotoxicity profile of (R)-EFV is rooted in its differential metabolism compared to the (S)-enantiomer. The cytochrome P450 enzyme CYP2B6 is the principal enzyme responsible for metabolizing (S)-EFV to 8-hydroxyefavirenz.[1] This metabolite is reported to be more neurotoxic than the parent compound.[2][3] In contrast, the metabolism of (R)-EFV by CYP2B6 is significantly slower, exhibiting a high degree of enantioselectivity.[4] This suggests that administration of the (R)-enantiomer would lead to substantially lower systemic and CNS concentrations of the potent neurotoxin 8-hydroxyefavirenz, thereby mitigating the associated neuronal damage.

Mechanisms of Efavirenz-Induced Neurotoxicity (Racemic Mixture)

The neurotoxic effects of racemic efavirenz are believed to be multifactorial, with mitochondrial dysfunction and oxidative stress playing central roles.[5][6][7]

Mitochondrial Dysfunction

Racemic EFV has been shown to impair mitochondrial function through several mechanisms:

-

Inhibition of the Electron Transport Chain: EFV can inhibit complex I of the mitochondrial respiratory chain, leading to decreased ATP production and an increase in electron leakage.[1]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): EFV can induce depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction and a trigger for apoptosis.[5]

-

Altered Mitochondrial Morphology: Treatment with EFV has been associated with changes in mitochondrial dynamics, including fragmentation.[8]

Oxidative Stress